molecular formula C15H22N4O B2870787 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2320222-58-8

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2870787
CAS No.: 2320222-58-8
M. Wt: 274.368
InChI Key: BVQZHCQNRXFERH-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic small molecule characterized by a cyclopentyl group attached to a propan-1-one backbone, with an azetidine ring substituted by a pyrimidin-2-ylamino moiety. Its structural uniqueness arises from the azetidine ring (a four-membered nitrogen heterocycle), which confers conformational rigidity compared to larger rings like pyrrolidine (five-membered) .

Properties

IUPAC Name

3-cyclopentyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(7-6-12-4-1-2-5-12)19-10-13(11-19)18-15-16-8-3-9-17-15/h3,8-9,12-13H,1-2,4-7,10-11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZHCQNRXFERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Rigidity : The azetidine ring in the target compound introduces greater steric strain and rigidity compared to pyrrolidine or piperidine. This may enhance binding specificity to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
Table 2: Hypothetical Activity Comparison Based on Structural Features
Compound Hypothesized Target Affinity Metabolic Stability Solubility (LogP)
Target Compound High (due to pyrimidine H-bond donors) Moderate (azetidine reduces CYP450 interactions) ~2.5 (estimated)
3-Cyclopentyl-1-(pyrrolidin-1-yl)propan-1-one Moderate (lacks H-bond donors) High (pyrrolidine is metabolically stable) ~3.0
Piperidine Analog Low (flexible ring reduces specificity) Low (piperidine prone to oxidation) ~3.2

Notes:

  • The pyrimidin-2-ylamino group in the target compound likely enhances interactions with biomolecular targets (e.g., bacterial EthR in tuberculosis research) compared to non-aromatic amines .
  • Azetidine’s smaller ring may reduce off-target effects compared to bulkier piperidine derivatives.

Crystallographic and Conformational Insights

X-ray crystallography studies (utilizing programs like SHELX ) could resolve differences in molecular packing and conformation. For example:

  • Azetidine vs. Pyrrolidine : Azetidine’s planar geometry may favor tighter crystal packing, whereas pyrrolidine’s puckered ring could introduce disorder .
  • Hydrogen Bonding : The pyrimidine moiety in the target compound may form intermolecular H-bonds, stabilizing its crystalline form .

Biological Activity

3-Cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Cyclopentyl group : Contributes to lipophilicity.
  • Azetidine ring : A four-membered nitrogen-containing heterocycle known for its reactivity.
  • Pyrimidine moiety : Associated with various pharmacological effects, particularly in anti-inflammatory and anticancer activities.

The molecular formula is C14H20N4OC_{14}H_{20}N_{4}O, with a molecular weight of approximately 252.34 g/mol.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Compounds with similar structures have shown the ability to inhibit enzymes involved in tumor growth, suggesting that this compound could be effective against resistant cancer types. The pyrimidine component is particularly noted for its role in targeting specific kinases associated with cancer proliferation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Targeting cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
  • Receptor Interaction : The azetidine ring may provide structural rigidity, enhancing binding affinity to biological targets.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values suggest significant cytotoxicity.
  • A549 (lung cancer) : Demonstrated reduced cell viability at lower concentrations compared to control agents.
Cell LineIC50 Value (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

Comparative Analysis with Related Compounds

Research has also compared this compound with other pyrimidine derivatives known for their biological activities:

Compound NameStructure FeaturesUnique Characteristics
4-Amino-pyrimidinePyrimidine core with amino groupKnown for anti-inflammatory properties
Pyrido[2,3-d]pyrimidine derivativesFused pyridine-pyrimidine structureNotable for antitumor activity
Cyclopentyl-pyrimidine derivativesCombines cyclopentane with various groupsPotentially enhanced lipophilicity

These comparisons highlight the unique aspects of this compound due to its specific combination of functionalities .

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